![molecular formula C10H20N2O2 B179617 tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate CAS No. 130369-10-7](/img/structure/B179617.png)
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
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Description
Tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate (TBCC) is an organic compound used as a reagent in organic synthesis. It is a versatile molecule that has been used in a number of different applications, from drug synthesis to laboratory experiments. TBCC has a wide range of properties that make it suitable for a variety of uses.
Scientific Research Applications
Enantioselective Synthesis
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate has shown its importance in the enantioselective synthesis of analogues of 2′-deoxyribonucleotides. This is particularly relevant in the synthesis of carbocyclic analogues (Ober et al., 2004).
Stereoselective Synthesis
The compound has been utilized in the stereoselective synthesis of factor Xa inhibitors. An efficient route for its preparation from simpler compounds and the control of stereochemistry at key centers has been described, showcasing its versatility in chemical synthesis (Wang et al., 2017).
Metalation and Alkylation
Research has explored its ability to undergo metalation between nitrogen and silicon, leading to the efficient preparation of α-functionalized α-amino silanes. This highlights its utility in organosilicon chemistry (Sieburth et al., 1996).
CO2 Fixation
In a unique application, tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate has been employed in the cyclizative atmospheric CO2 fixation process, demonstrating its potential in environmental chemistry applications (Takeda et al., 2012).
Diels-Alder Reactions
This compound has been used in the preparation and Diels-Alder reaction of various substituted furans, further highlighting its role in facilitating important organic reactions (Padwa et al., 2003).
Cancer Drug Intermediate
It also serves as a key intermediate in the synthesis of anti-cancer drugs, emphasizing its importance in medicinal chemistry (Hao, 2011).
Photocatalysis
The compound has been used in photoredox-catalyzed amination reactions, establishing a new pathway for assembling a range of chemical structures under mild conditions (Wang et al., 2022).
properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLXPYQWYTZLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599998 |
Source
|
Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate | |
CAS RN |
130369-10-7 |
Source
|
Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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